O-(3-Chlorophenyl)-L-homoserine

Beschreibung

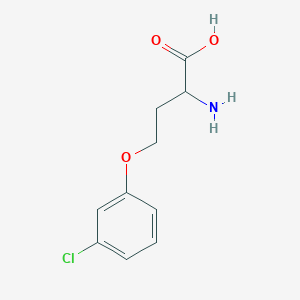

O-(3-Chlorophenyl)-L-homoserine is a chemically modified derivative of L-homoserine, a non-proteinogenic amino acid involved in microbial metabolism and biosynthesis pathways such as methionine and threonine production . The compound features a 3-chlorophenyl group ether-linked to the hydroxyl side chain of L-homoserine (Fig. 1).

Figure 1: Hypothetical structure of this compound, inferred from L-homoserine (C₄H₉NO₃) and 3-chlorophenyl modifications observed in other compounds .

Eigenschaften

Molekularformel |

C10H12ClNO3 |

|---|---|

Molekulargewicht |

229.66 g/mol |

IUPAC-Name |

2-amino-4-(3-chlorophenoxy)butanoic acid |

InChI |

InChI=1S/C10H12ClNO3/c11-7-2-1-3-8(6-7)15-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14) |

InChI-Schlüssel |

KWJJRHZWKIOMGH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)OCCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chlorophenyl)-L-homoserine typically involves the reaction of L-homoserine with 3-chlorophenol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: O-(3-Chlorophenyl)-L-homoserine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: O-(3-Chlorophenyl)-L-homoserine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein modification. It is used in the design of enzyme inhibitors and as a probe to study protein-ligand interactions.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other fine chemicals.

Wirkmechanismus

The mechanism of action of O-(3-Chlorophenyl)-L-homoserine involves its interaction with specific molecular targets. The 3-chlorophenyl group can bind to active sites of enzymes, leading to inhibition or modulation of enzyme activity. The homoserine moiety can interact with amino acid residues in proteins, affecting protein structure and function. These interactions can influence various biological pathways, making the compound a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

O-Acetyl-L-Homoserine

Structure: L-homoserine with an acetyl group substituted on the hydroxyl side chain.

Synthesis: Produced via acetylation of L-homoserine using acetic anhydride and glacial acetic acid under acidic conditions .

Key Differences:

- The acetyl group in O-acetyl-L-homoserine is metabolically labile, serving as a precursor in microbial methionine biosynthesis .

- Applications: O-acetyl-L-homoserine is critical in metabolic engineering for amino acid production , whereas O-(3-Chlorophenyl)-L-homoserine may have niche roles in medicinal or materials chemistry.

3-Chloro-N-Phenyl-Phthalimide

Structure: Phthalimide derivative with a 3-chlorophenyl substituent (Fig. 1 in ). Synthesis: High-purity synthesis routes focus on creating monomers for polyimide polymers . Key Differences:

- The phthalimide core provides thermal stability and rigidity, unlike the flexible homoserine backbone.

- Both compounds share a 3-chlorophenyl group, but this compound’s amino acid backbone may enable biocompatibility or enzyme-targeted interactions.

1-(3-Chlorophenyl)-1H-Tetrazole

Structure: Tetrazole ring substituted with a 3-chlorophenyl group .

Properties: Exhibits energetic behavior (detonation velocity: 4,409 m/s) due to nitrogen-rich heterocyclic structure .

Key Differences:

- The tetrazole’s explosive properties contrast with the likely metabolic or catalytic roles of this compound.

- Both compounds utilize chlorine for electronic effects, but the tetrazole’s planar ring system enables π-π stacking absent in homoserine derivatives.

2-Arylidene-N-(3-Chlorophenyl)hydrazinecarbothioamide

Structure: Hydrazinecarbothioamide with 3-chlorophenyl and arylidene groups .

Synthesis: Condensation of hydrazine hydrate with 3-chlorophenyl isothiocyanate, followed by aldehyde coupling .

Key Differences:

- The thioamide and hydrazine groups enable coordination chemistry, whereas this compound’s carboxyl and amine groups may participate in hydrogen bonding or enzymatic recognition.

Data Tables: Comparative Analysis

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Metabolic Interactions: L-homoserine derivatives are substrates for enzymes like homoserine O-acetyltransferase (Km = 20 mM for rat liver cystathionine-γ-lyase) , suggesting that chlorophenyl modifications could alter enzyme affinity or metabolic flux.

- Biotechnological Relevance: Metabolic engineering of L-homoserine in E.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.